molecular formula C9H18O2 B14621970 2-Furanol, 3-butyltetrahydro-5-methyl- CAS No. 57261-85-5

2-Furanol, 3-butyltetrahydro-5-methyl-

Katalognummer: B14621970
CAS-Nummer: 57261-85-5
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: VLBPIQWNTUKENP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furanol, 3-butyltetrahydro-5-methyl- is an organic compound with the molecular formula C12H22O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by its unique structure which includes a furan ring substituted with butyl and methyl groups

Vorbereitungsmethoden

The synthesis of 2-Furanol, 3-butyltetrahydro-5-methyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of furfural derivatives under specific reaction conditions . Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the reaction. The exact conditions, such as temperature, pressure, and choice of solvent, can vary depending on the desired purity and scale of production.

Analyse Chemischer Reaktionen

2-Furanol, 3-butyltetrahydro-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives .

Wissenschaftliche Forschungsanwendungen

2-Furanol, 3-butyltetrahydro-5-methyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In the medical field, research may focus on its potential therapeutic properties. Industrial applications include its use as a flavoring agent due to its aromatic properties .

Wirkmechanismus

The mechanism of action of 2-Furanol, 3-butyltetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways within a biological system . The exact molecular targets can vary, but they often include enzymes and receptors that are involved in metabolic processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

2-Furanol, 3-butyltetrahydro-5-methyl- can be compared with other similar compounds such as furfural and 2-furanone . These compounds share a common furan ring structure but differ in their substituents and functional groups. The uniqueness of 2-Furanol, 3-butyltetrahydro-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Similar compounds include furfural, 2-furanone, and 5-methylfurfural .

Eigenschaften

CAS-Nummer

57261-85-5

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

3-butyl-5-methyloxolan-2-ol

InChI

InChI=1S/C9H18O2/c1-3-4-5-8-6-7(2)11-9(8)10/h7-10H,3-6H2,1-2H3

InChI-Schlüssel

VLBPIQWNTUKENP-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CC(OC1O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.